molecular formula C8H3F4N B1297521 2-Fluoro-5-(trifluoromethyl)benzonitrile CAS No. 4088-84-0

2-Fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1297521
CAS No.: 4088-84-0
M. Wt: 189.11 g/mol
InChI Key: LCLVMSCLLULGRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)benzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. It is also a combustible liquid . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-bromo-5-fluorobenzotrifluoride with a cyanide source under suitable conditions . The reaction conditions often involve the use of a catalyst and a solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)benzonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVMSCLLULGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334533
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-84-0
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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